4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride
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Overview
Description
4-(3,4-Difluorophenyl)-2,7-diazaspiro[4The spiro framework is an important subunit in many natural products and synthetic compounds, contributing to their biological activity and stability .
Preparation Methods
The synthesis of 4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the Suzuki coupling reaction of 3,4-difluorophenyl boronic acid with a suitable spirocyclic precursor. This reaction is catalyzed by palladium(II) chloride (PdCl2) with 1,1’-bis(diphenylphosphino)ferrocene (dppf) as a ligand. The intermediate product is then subjected to deprotection and further purification steps to yield the final compound .
Chemical Reactions Analysis
4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and as a selective inhibitor of specific enzymes.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific mechanical and chemical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride is compared with other spirocyclic compounds, such as:
4-(3,5-Difluorophenyl)-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride: This compound has a similar spirocyclic structure but differs in the position and number of nitrogen atoms in the ring.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds are studied for their potential as chitin synthase inhibitors and antifungal agents
Properties
Molecular Formula |
C14H17ClF2N2O |
---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C14H16F2N2O.ClH/c15-11-3-2-9(6-12(11)16)10-7-18-13(19)14(10)4-1-5-17-8-14;/h2-3,6,10,17H,1,4-5,7-8H2,(H,18,19);1H |
InChI Key |
ZUGVKIRQOUMYHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)C(CNC2=O)C3=CC(=C(C=C3)F)F.Cl |
Origin of Product |
United States |
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